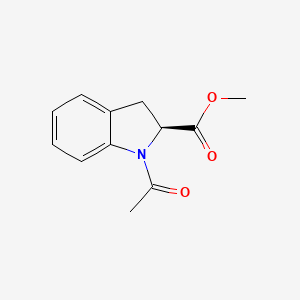

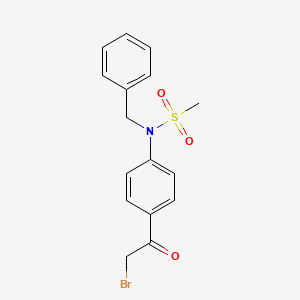

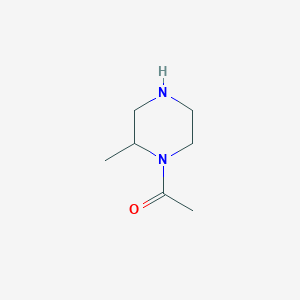

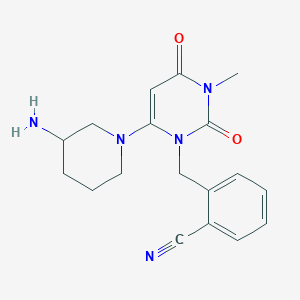

2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Overview

Description

The compound “2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile” is a complex organic molecule. It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Crystal Structure and Pharmaceutical Applications

A study by Gelbrich, Kahlenberg, and Griesser (2013) examined the crystal structure of alogliptin, which has the systematic name 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}methyl)benzonitrile, a component of the antidiabetic drug Alogliptin. The study focused on understanding its hydrogen-bonded network in its free base and benzoate salt forms, which is essential for pharmaceutical formulation and efficacy (Gelbrich, Kahlenberg, & Griesser, 2013).

Histamine H4 Receptor Ligands

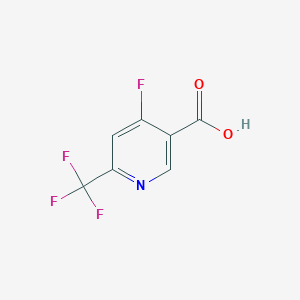

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile. They explored these compounds as ligands of the histamine H4 receptor, which have implications in anti-inflammatory and antinociceptive activities. This highlights the potential of such compounds in therapeutic applications for pain and inflammation (Altenbach et al., 2008).

DPP-4 Inhibitors from Natural Products

Istrateand Crisan (2022) explored the use of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile as a query compound for identifying natural product-based dipeptidyl peptidase-4 (DPP-4) inhibitors. This approach aimed to discover novel potential DPP-4 inhibitors from natural sources to manage type 2 diabetes, demonstrating the compound's significance in drug discovery for diabetes management (Istrate & Crisan, 2022).

Antitumor and Antimicrobial Applications

Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives, including 4-((methyl(1-(2-(methylthio)pyrimidin-4-yl) piperidin-4-yl)amino)methyl)benzonitrile. They found these compounds exhibited high cytotoxic activity against certain types of mouse tumors, suggesting their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).

Kumar, Sharma, Kumari, and Kalal (2011) synthesized quinazoline-4(3H)-ones, including derivatives with a 2-aminopyrimidine structure, and evaluated them for antimicrobial activities. These compounds showed significant inhibitory action against a range of bacterial strains, highlighting their potential as antimicrobial agents (Kumar, Sharma, Kumari, & Kalal, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a non-classical serine aminodipeptidase that removes the Xaa-Pro dipeptide from the amino terminus (N-terminus) of polypeptides and proteins .

Mode of Action

The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from cleaving the Xaa-Pro dipeptide from the N-terminus of polypeptides and proteins .

Biochemical Pathways

The inhibition of DPP-IV affects several biochemical pathways. By preventing the cleavage of the Xaa-Pro dipeptide, the compound can influence the regulation of glucose metabolism, immune response, and other processes that involve proteins with a Xaa-Pro dipeptide at their N-terminus .

Pharmacokinetics

Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of DPP-IV. This can lead to increased levels of intact incretin hormones, which stimulate insulin secretion in response to meals. This can help regulate blood glucose levels, making the compound potentially useful for treating type 2 diabetes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action .

: For more information, please refer to the related patents and scientific literature.

Properties

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMTDTBDDKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401115054 | |

| Record name | 2-[[6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865759-26-8 | |

| Record name | 2-[[6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.